



# Detecting p-FLT3 Inhibition by FLT3-IN-16: A Western Blot Protocol

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Compound of Interest		
Compound Name:	FLT3-IN-16	
Cat. No.:	B377920	Get Quote

## For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene are one of the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the FLT3 signaling pathway and promoting leukemic cell growth.[1][3] Consequently, FLT3 has emerged as a key therapeutic target in AML. FLT3 inhibitors are designed to block the aberrant signaling caused by these mutations by binding to the ATP-binding site of the FLT3 receptor, thereby inhibiting its kinase activity.[1] This application note provides a detailed protocol for performing a western blot to detect the phosphorylation status of FLT3 (p-FLT3) in cell lines after treatment with **FLT3-IN-16**, a potent FLT3 inhibitor.

### FLT3-IN-16: A Potent Inhibitor of FLT3 Signaling

**FLT3-IN-16** is a small molecule inhibitor of FLT3 with a reported half-maximal inhibitory concentration (IC50) of  $1.1~\mu$ M.[4] It has been shown to exhibit anti-proliferative activities against the MV4-11 human acute monocytic leukemia cell line, which harbors an activating internal tandem duplication (ITD) mutation in the FLT3 gene, with an IC50 of  $2.0~\mu$ M.[4] By



inhibiting the autophosphorylation of the FLT3 receptor, **FLT3-IN-16** effectively downregulates the downstream signaling pathways that contribute to cancer cell proliferation and survival.

## **Quantitative Data Summary**

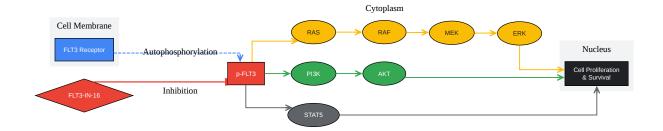
The following table summarizes the key quantitative data for **FLT3-IN-16**.

Compound	Target	IC50 (in vitro)	Cell Line	IC50 (Cell- based)	Reference
FLT3-IN-16	FLT3	1.1 μΜ	MV4-11	2.0 μΜ	[4]

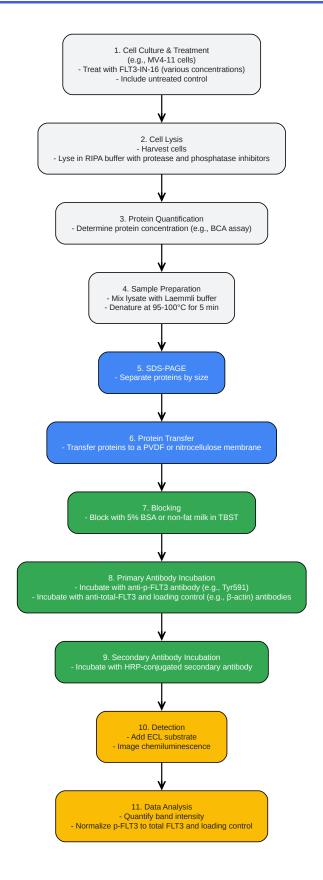
## **Signaling Pathway and Experimental Workflow**

The diagrams below illustrate the FLT3 signaling pathway and the experimental workflow for the western blot protocol.









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### References

- 1. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
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